molecular formula C18H13F4N5OS B10895869 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10895869
M. Wt: 423.4 g/mol
InChI Key: MNYMLAZEETVFSA-UHFFFAOYSA-N
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Description

N~2~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzothiophene moiety, a pyrazolopyrimidine core, and difluoromethyl groups, which contribute to its distinctive chemical properties and biological activities.

Properties

Molecular Formula

C18H13F4N5OS

Molecular Weight

423.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H13F4N5OS/c19-15(20)10-5-12(16(21)22)27-14(24-10)6-11(26-27)17(28)25-18-9(7-23)8-3-1-2-4-13(8)29-18/h5-6,15-16H,1-4H2,(H,25,28)

InChI Key

MNYMLAZEETVFSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution or other suitable reactions.

    Construction of the Pyrazolopyrimidine Core: This involves the condensation of a pyrazole derivative with a suitable pyrimidine precursor.

    Attachment of Difluoromethyl Groups: The difluoromethyl groups are typically introduced using reagents like difluoromethyl halides under controlled conditions.

    Final Coupling: The final step involves coupling the benzothiophene moiety with the pyrazolopyrimidine core, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N2-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific biological pathways makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and inflammation, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)PYRAZINE-2-CARBOXAMIDE: Similar structure but with a pyrazine core instead of pyrazolopyrimidine.

    N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-2-((2E)-2-{[3-(4-FLUOROPHENYL)PYRAZOL-1-YL]METHYLENE}HYDRAZINYL)PYRIMIDINE-5-CARBOXAMIDE: Contains a different substitution pattern on the pyrimidine ring.

Uniqueness

N~2~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of a benzothiophene moiety with a pyrazolopyrimidine core and difluoromethyl groups. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of N2-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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